Superior Transfusion Independence vs. Ruxolitinib and Danazol in Phase 3 Trials
In the pivotal phase 3 MOMENTUM trial, momelotinib demonstrated a significantly higher rate of transfusion independence (TI) compared to danazol in anemic, JAK inhibitor-experienced MF patients [1]. A systematic review and meta-analysis of SIMPLIFY-1, SIMPLIFY-2, and MOMENTUM trials confirmed momelotinib's superiority over ruxolitinib for anemia-related endpoints, showing increased TI and reduced transfusion burden, while being noninferior for spleen volume reduction [2]. In the frontline SIMPLIFY-1 trial, momelotinib was noninferior to ruxolitinib for spleen volume reduction (SVR) at Week 24 (26.5% vs. 29%, difference -2.5%) but showed a numerically higher TI rate (66.5% vs. 49.3%) [3].
| Evidence Dimension | Transfusion Independence (TI) Rate at Week 24 |
|---|---|
| Target Compound Data | MOMENTUM: 31% (95% CI: 23-40); SIMPLIFY-1: 66.5% |
| Comparator Or Baseline | MOMENTUM (vs. Danazol): 20% (95% CI: 11-32); SIMPLIFY-1 (vs. Ruxolitinib): 49.3% |
| Quantified Difference | MOMENTUM: Odds Ratio (OR) 2.08 (p=0.0032) for TI; SIMPLIFY-1: Difference 17.2 percentage points |
| Conditions | Phase 3 randomized, double-blind trials in MF patients with anemia (MOMENTUM: JAKi-experienced; SIMPLIFY-1: JAKi-naïve) |
Why This Matters
Transfusion independence is a critical clinical endpoint linked to improved quality of life and survival in MF; momelotinib's consistent superiority over both an active comparator (ruxolitinib) and a standard-of-care anemia agent (danazol) establishes it as the only JAK inhibitor with proven anemia benefit.
- [1] Verstovsek S, et al. Momelotinib versus danazol in symptomatic patients with myelofibrosis previously treated with a JAK inhibitor (MOMENTUM): an updated analysis of a phase 3, randomised, double-blind, active-controlled trial. Lancet Haematol. 2024;11(1):e51-e62. View Source
- [2] Efficacy and safety of momelotinib in myelofibrosis: A systematic review and meta-analysis with a focus on anemia outcomes. Advanced Practitioner. 2025 Oct 15. View Source
- [3] Mesa RA, et al. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis. J Clin Oncol. 2017;35(34):3844-3850. View Source
